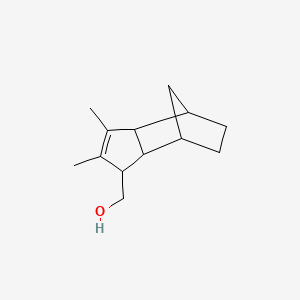
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol: is a chemical compound with the molecular formula C12H18O . It is also known by its systematic name 7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydrodimethyl-4 . This compound is characterized by its unique structure, which includes a hexahydroindenemethanol core with dimethyl and methano groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its structural features allow it to act as a probe for investigating biological processes .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Comparison: Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is unique due to its specific substitution pattern and structural features . These characteristics confer distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
94021-61-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)methanol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12-9-3-4-10(5-9)13(12)11(7)6-14/h9-14H,3-6H2,1-2H3 |
Clave InChI |
JWDLWDVSDATNLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2C3CCC(C3)C2C1CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



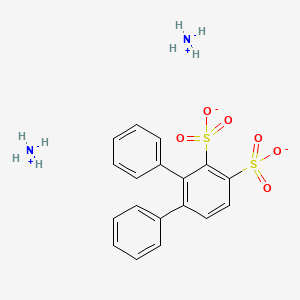


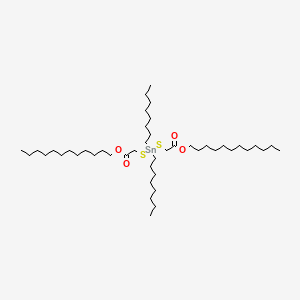


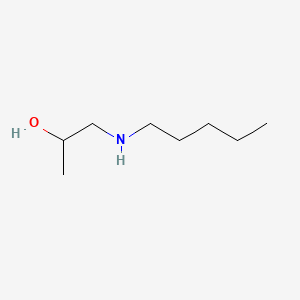

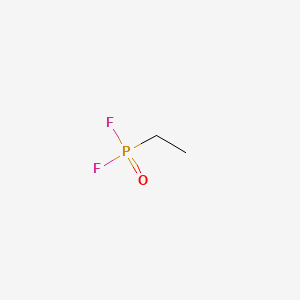
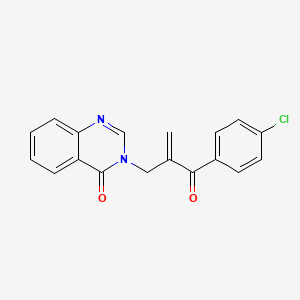
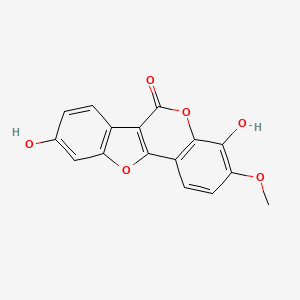
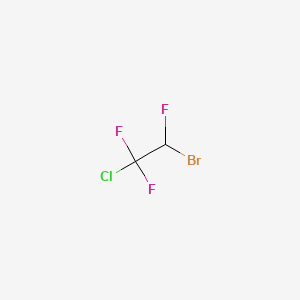
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
